molecular formula C10H10N2O2 B1595821 Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate CAS No. 49672-05-1

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate

Cat. No.: B1595821
CAS No.: 49672-05-1
M. Wt: 190.2 g/mol
InChI Key: XRCSXYDSFRSLEX-UHFFFAOYSA-N
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Description

Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate: is a chemical compound that belongs to the class of organic compounds known as imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its molecular structure, which includes a benzo[d]imidazole ring attached to an acetate group.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 1H-benzo[d]imidazole-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.

  • Industrial Production Methods: On an industrial scale, the compound is often produced using continuous flow reactors, which allow for better control over reaction conditions and improved safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry: Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders. Industry: The compound is utilized in the manufacturing of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 1H-benzo[d]imidazole-2-carboxylic acid: A closely related compound without the methyl ester group.

  • Methyl 2-(1H-imidazol-2-yl)acetate: A structurally similar compound with an imidazole ring instead of a benzo[d]imidazole ring.

  • 2-(1H-benzo[d]imidazol-2-yl)ethanol: A compound with an ethyl group instead of an acetate group.

Uniqueness: Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties compared to its similar compounds. Its ester group enhances its solubility and reactivity, making it more versatile in various applications.

Properties

IUPAC Name

methyl 2-(1H-benzimidazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10(13)6-9-11-7-4-2-3-5-8(7)12-9/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCSXYDSFRSLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357571
Record name Methyl (1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49672-05-1
Record name Methyl (1H-benzimidazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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